2-Bromoterephthalic acid is a functionalized aromatic dicarboxylic acid primarily used as a rigid organic linker in the synthesis of Metal-Organic Frameworks (MOFs). Unlike its parent compound, terephthalic acid, the presence of the bromo-substituent provides a crucial reactive site on the benzene ring. This feature is fundamental for researchers aiming to introduce specific functionalities into MOF structures through post-synthetic modification, enabling the development of materials with tailored properties for applications like gas storage, catalysis, and sensing.
Substituting 2-bromoterephthalic acid with unsubstituted terephthalic acid is a critical procurement error for projects requiring post-synthetic modification (PSM), as the parent compound lacks the necessary C-Br bond for common cross-coupling reactions. Using other functionalized analogs, such as 2-aminoterephthalic acid or 2-chloroterephthalic acid, is also not a direct replacement; these substitutes introduce different electronic properties and reactivity, which can alter the resulting MOF's topology, stability, and performance in applications like photocatalysis or luminescence. The choice of the bromo- derivative is therefore a deliberate design decision for achieving specific, predictable material characteristics and functionalities that cannot be replicated with simpler or alternative linkers.
The primary differentiator for 2-bromoterephthalic acid is its utility as a substrate for post-synthetic modification (PSM), a key technique for introducing new functional groups into a pre-formed MOF structure. The carbon-bromine bond serves as a versatile handle for various C-C and C-N cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), which are not possible with the C-H bonds of standard terephthalic acid. This allows for the covalent attachment of complex functionalities after the robust MOF scaffold has been established, a route often inaccessible by direct synthesis with more complex, sensitive linkers.
| Evidence Dimension | Reactivity for Post-Synthetic Modification |
| Target Compound Data | Possesses a reactive C-Br bond suitable for a wide range of organometallic cross-coupling reactions. |
| Comparator Or Baseline | Terephthalic Acid: Possesses only unreactive C-H bonds on the aromatic ring, preventing common PSM cross-coupling reactions. |
| Quantified Difference | Qualitative but absolute: Enables a class of chemical reactions that are impossible with the unsubstituted comparator. |
| Conditions | Standard post-synthetic modification protocols on crystalline MOFs. |
This capability is the main reason for procuring this compound over terephthalic acid, as it opens up pathways to create highly functionalized, value-added materials.
The bromo substituent can directly influence the final crystal structure of a MOF. In the synthesis of iron-terephthalate MOFs, using 2-bromoterephthalic acid with an Fe(II) source (FeSO4·7H2O or Fe(OAc)2) yielded a novel MOF phase with a unique 'snw' topology. In contrast, under similar conditions, unsubstituted terephthalic acid preferentially forms known structures like MIL-101(Fe) or MIL-53(Fe). This demonstrates that the bromo-linker is not merely an inertly incorporated building block but an active structure-directing agent.
| Evidence Dimension | Resulting MOF Topology |
| Target Compound Data | Forms a novel Fe–BDC-Br phase with 'snw' topology. |
| Comparator Or Baseline | Terephthalic Acid: Forms established phases such as MIL-101(Fe) or MIL-53(Fe). |
| Quantified Difference | Formation of a distinct and novel crystal structure vs. known structures. |
| Conditions | Solvothermal synthesis with Fe(II) salts (FeSO4·7H2O or Fe(OAc)2) in DMF. |
For researchers targeting novel materials with specific pore geometries or network interconnections, selecting 2-bromoterephthalic acid can be essential for accessing crystal phases unobtainable with the parent linker.
Effective MOF synthesis requires sufficient solubility of the organic linker in the reaction solvent, typically a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF). Terephthalic acid is known for its very low solubility in common organic solvents, which can complicate synthesis and purification processes. While direct quantitative comparisons are scarce, the successful and routine synthesis of bromo-functionalized MOFs like UiO-66-Br and IRMOF-2-Br under standard solvothermal conditions implies adequate solubility. In contrast, the dissolution of terephthalic acid often requires elevated temperatures or the use of additives to achieve sufficient concentrations for reaction.
| Evidence Dimension | Solubility in DMF |
| Target Compound Data | Sufficiently soluble in DMF for routine solvothermal synthesis of various MOFs. |
| Comparator Or Baseline | Terephthalic Acid: Poorly soluble in DMF at room temperature, often requiring high heat or additives for dissolution. |
| Quantified Difference | Qualitative but significant improvement in handling and processing for synthesis. |
| Conditions | Standard solvothermal synthesis conditions (e.g., heating in DMF). |
Improved solubility simplifies reaction setup, can lead to more homogeneous reaction conditions, and potentially allows for milder synthesis temperatures, making it a more process-friendly precursor than terephthalic acid.
Use as the foundational linker for a robust MOF (e.g., UiO-66-Br), followed by palladium-catalyzed cross-coupling reactions to install catalytically active sites, such as phosphine ligands or chiral moieties, onto the linker. This approach leverages the stability of the initial framework while introducing functionality that might not survive direct solvothermal synthesis.
Synthesize a base MOF using 2-bromoterephthalic acid and then use PSM to attach fluorophores or chromophores. The heavy bromine atom itself can also influence photophysical properties through the heavy-atom effect. This allows for the systematic tuning of emission properties for creating chemical sensors or molecular probes.
Employ 2-bromoterephthalic acid in exploratory synthesis with different metal ions to deliberately target novel framework topologies that are inaccessible with standard terephthalic acid. The unique pore systems resulting from this structure-directing effect can then be evaluated for specialized gas separation applications.
Acute Toxic;Irritant